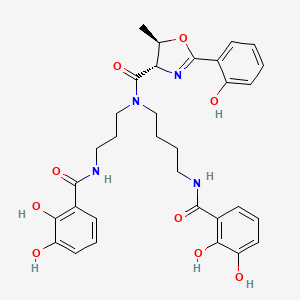

Parabactin

描述

属性

CAS 编号 |

74149-70-5 |

|---|---|

分子式 |

C32H36N4O9 |

分子量 |

620.6 g/mol |

IUPAC 名称 |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1 |

InChI 键 |

FRCJDPPXHQGEKS-BCHFMIIMSA-N |

SMILES |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

手性 SMILES |

C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

规范 SMILES |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

同义词 |

ferric parabactin parabactin |

产品来源 |

United States |

Foundational & Exploratory

Parabactin: A Technical Guide to its Discovery, Isolation, and Characterization from Paracoccus denitrificans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siderophores, small molecule iron chelators, are of significant interest in drug development due to their potential as antibiotic adjuvants and their role in microbial virulence. This technical guide provides a comprehensive overview of parabactin, a catechol-type siderophore produced by the bacterium Paracoccus denitrificans. Under iron-limiting conditions, P. denitrificans secretes this compound to scavenge ferric iron from the environment. This document details the initial discovery and isolation of this compound, presenting the foundational experimental protocols and outlining the biosynthetic pathway. Furthermore, it incorporates modern analytical techniques to provide a contemporary perspective on the isolation and characterization of this important secondary metabolite. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Introduction to this compound

Paracoccus denitrificans, formerly known as Micrococcus denitrificans, is a versatile Gram-negative bacterium capable of thriving in diverse environments.[1] Its ability to survive in iron-depleted conditions is, in part, due to the production of siderophores. In 1975, G.H. Tait identified and characterized three iron-binding compounds from this bacterium, with the most complex being the molecule now recognized as this compound.[2][3][4] this compound is a catechol-based siderophore, a class known for its high affinity for ferric iron.[2][3][4] The structure of this compound consists of a spermidine backbone linked to two 2,3-dihydroxybenzoyl groups and a 2-hydroxybenzoyl-L-threonyl moiety.[2][3][4] This intricate structure is responsible for its potent iron-chelating properties and its recognition by specific outer membrane receptors in P. denitrificans.[5]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Paracoccus denitrificans for this compound production, followed by the extraction, purification, and characterization of the siderophore. The foundational methods are based on the original work by Tait (1975), with suggested modern adaptations for improved efficiency and accuracy.

Cultivation of Paracoccus denitrificans for this compound Production

Objective: To culture P. denitrificans under iron-deficient conditions to induce the secretion of this compound.

Methodology:

-

Medium Preparation: A defined minimal medium is prepared, rigorously depleted of iron. A typical composition is provided in Table 1. All glassware must be acid-washed to remove trace iron contamination.

-

Inoculation and Growth: Paracoccus denitrificans is inoculated into the iron-deficient medium and incubated under aerobic conditions with shaking at 30°C.

-

Monitoring Growth and Siderophore Production: Bacterial growth is monitored by measuring the optical density at 600 nm. Siderophore production can be qualitatively and quantitatively assessed using the Chrome Azurol S (CAS) assay. A color change from blue to orange/purple indicates the presence of siderophores.

Table 1: Composition of Iron-Deficient Minimal Medium

| Component | Concentration |

| K2HPO4 | 7 g/L |

| KH2PO4 | 3 g/L |

| (NH4)2SO4 | 1 g/L |

| MgSO4·7H2O | 0.1 g/L |

| Sodium Succinate | 4 g/L |

| Trace Elements (iron-free) | 1 ml/L |

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Methodology:

-

Cell Removal: The bacterial culture is centrifuged at high speed to pellet the cells. The supernatant, containing the secreted this compound, is carefully collected.

-

Initial Extraction (Classical Method):

-

The supernatant is acidified to pH 2-3 with concentrated HCl.

-

The acidified supernatant is extracted multiple times with ethyl acetate.

-

The ethyl acetate extracts are pooled and evaporated to dryness under reduced pressure.

-

-

Chromatographic Purification (Classical Method):

-

The dried extract is redissolved in a minimal volume of solvent and applied to a Sephadex G-10 or LH-20 column.

-

Elution is performed with an appropriate solvent system (e.g., methanol or an aqueous buffer).

-

Fractions are collected and assayed for the presence of this compound using the CAS assay or by monitoring UV absorbance at wavelengths characteristic of catecholates (around 310 nm).

-

-

Modern Purification Approach (Recommended):

-

Solid-Phase Extraction (SPE): The culture supernatant can be passed through a C18 SPE cartridge to concentrate the this compound and remove salts and polar impurities.

-

High-Performance Liquid Chromatography (HPLC): The concentrated extract is subjected to reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). This will yield highly purified this compound.

-

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methodology:

-

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the purified this compound is recorded. In its iron-free form, it exhibits absorption maxima characteristic of catechol groups. Upon chelation with iron, a significant shift in the absorption spectrum to the visible region is observed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact mass of this compound. High-resolution mass spectrometry will provide the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of this compound and confirm the connectivity of the different moieties.

-

-

Qualitative Assays:

-

Arnow's Test: This colorimetric assay is specific for the detection of catechol groups and will yield a positive result for this compound.

-

Csaky's Test: This assay detects hydroxamates and should be negative for the catechol-type this compound, serving as a useful control.

-

Quantitative Data

The following table summarizes key quantitative parameters associated with this compound and its interaction with iron.

Table 2: Quantitative Properties of this compound

| Parameter | Value | Reference |

| Molecular Weight (Monoisotopic) | 667.302 g/mol | Calculated |

| Iron Binding Affinity (Kf) | > 1030 M-1 | Estimated for catecholates |

| Optimal pH for Biosynthesis (in vitro) | 8.6 | [2][3] |

| Inhibition of Biosynthesis by Fe2+ (50%) | 110 µM | [2][3] |

| Inhibition of Biosynthesis by Fe3+ (50%) | 110 µM | [2][3] |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from its precursors.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound from Paracoccus denitrificans. By combining the foundational knowledge from its initial discovery with modern analytical techniques, researchers can efficiently produce and purify this siderophore for further investigation. The protocols and data presented herein are intended to serve as a valuable resource for scientists in academia and industry who are exploring the therapeutic and biotechnological potential of siderophores. The continued study of this compound and its interactions with microbial systems will undoubtedly contribute to the development of novel strategies to combat infectious diseases and advance our understanding of microbial iron metabolism.

References

- 1. Paracoccus denitrificans - Wikipedia [en.wikipedia.org]

- 2. The identification and biosynthesis of siderochromes formed by Micrococcus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. The identification and biosynthesis of siderochromes formed by Micrococcus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

Parabactin Biosynthesis in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderophores are high-affinity iron chelators produced by microorganisms to scavenge iron from their environment, a process crucial for their survival and virulence. Parabactin, a catecholate-type siderophore produced by the bacterium Paracoccus denitrificans, plays a significant role in iron acquisition. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic organization of the biosynthetic gene cluster, and the current understanding of its regulation. This document also includes detailed experimental protocols for the study of this compound and its biosynthetic pathway, along with quantitative data where available, to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound

This compound is a secondary metabolite synthesized by Paracoccus denitrificans under iron-limiting conditions. Structurally, it is a complex molecule composed of a central spermidine backbone linked to two 2,3-dihydroxybenzoyl (DHB) groups and a modified threonine residue. The catecholate moieties of the DHB groups are responsible for the high-affinity binding of ferric iron (Fe³⁺). The biosynthesis of this compound is a multi-step process involving a series of dedicated enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis in Paracoccus denitrificans PD1222 are organized in a well-defined gene cluster. The core genes and their putative functions, based on homology to other characterized siderophore biosynthetic pathways, are summarized in Table 1.

Table 1: Genes of the this compound Biosynthetic Cluster in Paracoccus denitrificans PD1222

| Gene Identifier | Putative Function |

| Pden_2382 | Isochorismate synthase |

| Pden_2383 | Isochorismatase |

| Pden_2384 | Short-chain dehydrogenase/reductase |

| Pden_2386 | 2,3-dihydroxybenzoate-AMP ligase |

| Pden_2387 | Condensation domain-containing protein (NRPS) |

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) synthesis of the 2,3-dihydroxybenzoate (DHB) precursor, (2) activation of DHB, and (3) assembly of the final this compound molecule via non-ribosomal peptide synthetase (NRPS) machinery.

Synthesis of 2,3-Dihydroxybenzoate (DHB)

The initial steps of the pathway involve the conversion of the primary metabolite chorismate, derived from the shikimate pathway, into 2,3-dihydroxybenzoate. This process is catalyzed by a series of enzymes encoded in the this compound gene cluster.

Figure 1: Biosynthesis of the 2,3-dihydroxybenzoate (DHB) precursor.

Activation and Assembly of this compound

The subsequent assembly of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) system. The DHB precursor is first activated by an adenylation domain, and then tethered to a carrier protein. The spermidine backbone and a threonine residue are then sequentially condensed to form the final this compound molecule. The precise order of these condensation reactions and the role of each enzymatic domain are inferred from studies of homologous siderophore biosynthetic pathways.

Figure 2: Activation of DHB and assembly of this compound on the NRPS machinery.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. In many bacteria, the expression of siderophore biosynthetic genes is controlled by the Ferric Uptake Regulator (Fur) protein.[1] Under iron-replete conditions, Fur binds to a specific DNA sequence (the Fur box) in the promoter region of the this compound gene cluster, repressing transcription.[2] When iron levels are low, Fur is unable to bind DNA, leading to the expression of the this compound biosynthetic genes and subsequent siderophore production.[2]

Figure 3: Model for the regulation of the this compound gene cluster by the Fur protein.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Detection and Quantification of this compound

The CAS assay is a universal method for detecting siderophores.[3]

-

Principle: The assay is based on the competition for iron between the siderophore and the iron-dye complex, chrome azurol S. In the presence of a siderophore, iron is removed from the dye, resulting in a color change from blue to orange/yellow.[3]

-

Protocol:

-

Prepare CAS agar plates by mixing a CAS assay solution with a suitable growth medium.

-

Inoculate the bacterial strain of interest onto the CAS agar plate.

-

Incubate the plates under appropriate conditions.

-

Observe for the formation of an orange or yellow halo around the bacterial colonies, indicating siderophore production.[3]

-

This test is specific for the detection of catechol-type siderophores like this compound.

-

Principle: The test relies on the reaction of catechols with nitrite-molybdate reagent in an alkaline solution to produce a red-colored complex.

-

Protocol:

-

To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.

-

Add 1 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL water).

-

Add 1 mL of 1 N NaOH.

-

A pink to reddish color indicates the presence of catechols.

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of this compound.[4][5][6]

-

Sample Preparation:

-

Centrifuge the bacterial culture to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Acidify the supernatant to pH 2 with concentrated HCl.

-

Extract the siderophores with an organic solvent such as ethyl acetate.

-

Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent for HPLC-MS analysis.

-

-

HPLC-MS/MS Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, with detection by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[4]

-

Enzyme Assays for this compound Biosynthesis

-

Principle: The activity of isochorismate synthase (Pden_2382) can be monitored by measuring the conversion of chorismate to isochorismate using HPLC.

-

Protocol:

-

Set up a reaction mixture containing the purified enzyme, chorismate, and a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at different time points by adding acid.

-

Analyze the reaction products by HPLC, monitoring the decrease in the chorismate peak and the appearance of the isochorismate peak.

-

-

Principle: The activity of the DHB-AMP ligase (Pden_2386) can be measured by monitoring the ATP-PPi exchange reaction or by directly detecting the formation of DHB-AMP.

-

ATP-PPi Exchange Assay:

-

Incubate the purified enzyme with 2,3-dihydroxybenzoate, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

-

The enzyme-catalyzed formation of DHB-AMP will lead to the incorporation of [³²P] into ATP.

-

The amount of [³²P]ATP formed is quantified by scintillation counting.

-

Quantitative Data

While specific quantitative data for the this compound biosynthetic enzymes in P. denitrificans is limited in the current literature, Table 2 provides representative kinetic data for homologous enzymes from other well-characterized siderophore pathways. These values can serve as a benchmark for future studies on the this compound system.

Table 2: Representative Kinetic Parameters of Siderophore Biosynthetic Enzymes

| Enzyme | Siderophore Pathway | Substrate | K_m (µM) | k_cat (min⁻¹) | Reference |

| EntC (Isochorismate synthase) | Enterobactin | Chorismate | 15 | 60 | Fiedler et al., 2001 |

| EntE (DHB-AMP ligase) | Enterobactin | 2,3-DHB | 1.5 | 450 | Rusnak et al., 1990 |

| PchD (Salicylate synthase) | Pyochelin | Chorismate | 23 | 1.2 | Serino et al., 1997 |

| PchE (Salicylate-AMP ligase) | Pyochelin | Salicylate | 10 | 3.5 | Serino et al., 1997 |

Conclusion and Future Directions

The biosynthesis of this compound in Paracoccus denitrificans is a complex and tightly regulated process that is essential for iron acquisition. While the genetic basis of this pathway has been identified, further biochemical characterization of the individual enzymes is required to fully elucidate the catalytic mechanisms and kinetics of each step. The experimental protocols and comparative data presented in this guide provide a framework for future research in this area. A deeper understanding of the this compound biosynthesis pathway could pave the way for the development of novel antimicrobial agents that target this essential virulence factor. Future work should focus on the heterologous expression and purification of the this compound biosynthetic enzymes, detailed kinetic analysis of each enzyme, and the elucidation of the specific regulatory network controlling the expression of the this compound gene cluster in P. denitrificans.

References

Spectroscopic Properties of the Ferric Parabactin Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the ferric parabactin complex, a key siderophore-iron conjugate. While direct quantitative spectroscopic data for this specific complex is limited in publicly accessible literature, this document compiles the available information and draws comparisons with the well-characterized ferric enterobactin complex to offer a robust analytical framework. This guide details the structural and electronic characteristics of the ferric this compound complex as determined by various spectroscopic techniques and provides standardized experimental protocols for its analysis. The information presented herein is intended to support researchers in the fields of microbiology, bioinorganic chemistry, and drug development in their efforts to understand and exploit bacterial iron acquisition systems.

Introduction

This compound is a catechol-type siderophore produced by various bacteria, including Paracoccus denitrificans, to sequester ferric iron (Fe³⁺) from the environment. The resulting ferric this compound complex is then recognized by specific outer membrane receptors and transported into the cell, providing the bacterium with this essential nutrient. Understanding the spectroscopic properties of this complex is crucial for elucidating its structure, stability, and recognition by bacterial uptake systems. This guide summarizes the known spectroscopic characteristics of the ferric this compound complex and provides detailed methodologies for its further investigation.

Molecular Structure and Coordination Chemistry

The ferric this compound complex has a composition of [Fe(this compound)]²⁻ 2Na⁺.[1] The iron(III) ion is coordinated by two catechol groups and one o-hydroxyphenyl-Δ²-oxazoline moiety, making it a hexadentate ligand.[1] Electron Spin Resonance (ESR) spectroscopy has been instrumental in revealing details about the coordination environment.

Table 1: Electron Spin Resonance (ESR) Data

| Parameter | Value | Significance |

| g-value | 4.5[1] | Deviates from the g-value of 4.3 typical for regular octahedral 3:1 catechol-Fe³⁺ complexes, suggesting a strained octahedral or a splayed V-shaped cleft geometry.[1] |

This distorted geometry may play a critical role in the recognition and processing of the complex by the bacterial iron transport machinery.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

Table 2: UV-Visible Spectroscopic Data for Ferric Catecholate Siderophores (for comparative purposes)

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ferric Enterobactin | DMF | ~498 | ~5,600 |

| Ferric this compound | Not Available | Not Available | Not Available |

The visible absorption spectrum of ferric catecholate complexes is characterized by a broad LMCT band around 500 nm, responsible for their deep red color.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for determining the stereochemistry of chiral molecules like the ferric this compound complex. It has been confirmed that ferric L-parabactin exists as the lambda (Λ) enantiomer. This is a crucial finding as bacterial receptors often exhibit a high degree of stereospecificity.

Table 3: Circular Dichroism (CD) Data

| Complex | Enantiomeric Configuration | Significance |

| Ferric L-Parabactin | Lambda (Λ) | Indicates a specific three-dimensional arrangement of the ligands around the iron center, which is critical for recognition by bacterial receptors. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamics of the complex in solution. Due to the paramagnetic nature of the high-spin ferric ion, NMR spectra of these complexes exhibit broad signals and significant chemical shifts. To overcome this, studies are often performed on the diamagnetic gallium(III) analog, [Ga(this compound)]²⁻, which is isostructural with the ferric complex. Specific NMR data for the ferric this compound complex is not currently available in the literature.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to confirm the composition of the ferric this compound complex.[1]

Table 4: Mass Spectrometry Data

| Technique | Finding | Reference |

| Fast Atom Bombardment (FAB-MS) | Confirmed the composition as [Fe(this compound)]²⁻ 2Na⁺.[1] | Miyasaka et al., 1987[1] |

Experimental Protocols

The following protocols are generalized methods for the spectroscopic analysis of catecholate siderophores and can be adapted for the study of the ferric this compound complex.

Isolation and Purification of the Ferric this compound Complex

-

Culture Conditions: Grow Paracoccus denitrificans in a low-iron medium to induce siderophore production.

-

Siderophore Extraction: Centrifuge the culture to remove bacterial cells. Add a solution of FeCl₃ to the supernatant to form the ferric this compound complex.

-

Solvent Extraction: Extract the ferric this compound complex from the aqueous medium using a suitable organic solvent such as ethyl acetate.

-

Purification: Purify the extracted complex using column chromatography, for example, with Sephadex LH-20.

-

Final Product: Evaporate the solvent to obtain the purified ferric this compound complex.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Dissolve the purified ferric this compound complex in a suitable solvent (e.g., methanol, DMF, or a buffered aqueous solution) to a known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) in the visible region. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Circular Dichroism Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of the ferric this compound complex in a CD-transparent solvent at a concentration that gives an absorbance of approximately 1 at the λmax of the LMCT band.

-

Instrumentation: Use a CD spectropolarimeter.

-

Measurement: Record the CD spectrum over the range of the UV-Vis absorption bands.

-

Data Analysis: Analyze the sign and magnitude of the Cotton effects to determine the chirality (Δ or Λ) of the complex.

NMR Spectroscopy Protocol (for the Ga³⁺ analog)

-

Synthesis of the Gallium Complex: Prepare the [Ga(this compound)]²⁻ complex by reacting this compound with a gallium(III) salt (e.g., Ga(NO₃)₃) in a suitable solvent.

-

Sample Preparation: Dissolve the purified gallium complex in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Measurement: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the purified ferric this compound complex in a suitable matrix for the chosen ionization technique (e.g., glycerol for FAB-MS, or methanol/water for ESI-MS).

-

Instrumentation: Use a high-resolution mass spectrometer.

-

Measurement: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated theoretical mass to confirm the composition of the complex.

Signaling Pathways and Logical Relationships

The interaction of the ferric this compound complex with the bacterial cell involves a series of steps that can be visualized as a logical pathway.

Conclusion

The spectroscopic characterization of the ferric this compound complex is fundamental to understanding its role in bacterial iron acquisition. While a complete quantitative dataset is not yet available, the existing ESR and CD data provide significant insights into its unique structure and stereochemistry. The experimental protocols outlined in this guide, in conjunction with comparative data from other well-studied siderophores, offer a solid foundation for further research in this area. Future studies focusing on obtaining detailed UV-Vis, NMR, and high-resolution CD spectra of the ferric this compound complex will be invaluable for a more complete understanding of its properties and for the development of novel antimicrobial strategies targeting this essential nutrient uptake pathway.

References

The Role of Parabactin in Microbial Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes, including DNA replication, cellular respiration, and metabolism. Despite its abundance in the Earth's crust, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores. Parabactin, a catecholate-type siderophore produced by Paracoccus denitrificans, represents a highly efficient molecule in this chemical arms race for iron. This technical guide provides an in-depth exploration of the role of this compound in microbial iron acquisition, focusing on its mechanism of action, the kinetics of its transport, and the experimental methodologies used to study these processes.

This compound-Mediated Iron Acquisition: A Mechanistic Overview

Under iron-limiting conditions, Paracoccus denitrificans synthesizes and secretes this compound into the extracellular environment.[1] this compound, with its high affinity for ferric iron (Fe³⁺), chelates the available iron, forming a stable ferric this compound complex. This complex is then recognized and bound by a specific high-affinity receptor located on the outer membrane of the bacterium.[1] Evidence suggests that this receptor is an 80-kDa protein whose expression is induced under low-iron conditions.[1] The binding of the ferric this compound complex to the receptor is stereospecific, with a clear preference for the L-parabactin enantiomer.[2][3]

Following binding, the entire ferric this compound complex is actively transported across the outer membrane into the periplasmic space. This transport is an energy-dependent process. Once in the periplasm, the iron is released from the this compound molecule, likely through a reduction of Fe³⁺ to the more soluble ferrous iron (Fe²⁺). The now iron-free this compound can then be recycled or degraded. The released iron is subsequently transported across the inner membrane into the cytoplasm, where it can be utilized for various metabolic processes.

Quantitative Data on this compound Iron Transport

The kinetics of iron uptake from ferric this compound in Paracoccus denitrificans have been characterized, revealing a biphasic transport system for the biologically active L-parabactin. This suggests the presence of both high-affinity and low-affinity transport systems. In contrast, the D-parabactin enantiomer and the hydrolyzed form, this compound A, exhibit simpler, low-affinity transport kinetics.

| Siderophore Form | Transport System | K_m (μM) | V_max (pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹) |

| Ferric L-Parabactin | High-Affinity | 0.24 ± 0.06 | 108 |

| Low-Affinity | 3.9 ± 1.2 | 494 | |

| Ferric D-Parabactin | Low-Affinity | 3.1 ± 0.9 | 125 |

| Ferric this compound A | Low-Affinity | 1.4 ± 0.3 | 324 |

| Data sourced from Bergeron, R. J., & Weimar, W. R. (1990). Kinetics of iron acquisition from ferric siderophores by Paracoccus denitrificans. Journal of Bacteriology, 172(5), 2654–2661.[2][4][5] |

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is tightly regulated by the intracellular iron concentration. While the specific regulatory pathway for this compound in P. denitrificans is not as extensively characterized as for other siderophores, it is understood to follow the general model of iron-dependent regulation in bacteria. This typically involves a ferric uptake regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a corepressor, binding to Fur, which then binds to a specific DNA sequence (the "Fur box") in the promoter region of the this compound biosynthetic genes, repressing their transcription. Under iron-limiting conditions, the absence of Fe²⁺ causes Fur to dissociate from the DNA, leading to the derepression of the biosynthetic genes and the subsequent production of this compound.

The biosynthesis of this compound itself involves a complex enzymatic machinery, likely encoded by a dedicated gene cluster. This process starts with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), which is then incorporated with spermidine and L-threonine to form the final this compound molecule.

Caption: Overview of this compound-Mediated Iron Acquisition.

Experimental Protocols

Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

This protocol provides a semi-quantitative method to detect siderophore production.

Materials:

-

Chrome Azurol S (CAS) solution

-

HDTMA (hexadecyltrimethylammonium bromide) solution

-

FeCl₃ solution

-

Bacterial culture grown in iron-deficient medium

-

Spectrophotometer

Methodology:

-

Preparation of CAS Assay Solution: Mix CAS, HDTMA, and FeCl₃ solutions in the correct proportions to form the blue-colored CAS-iron complex.

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.

-

Assay: Mix a known volume of the bacterial supernatant with the CAS assay solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

-

Measurement: Measure the absorbance of the solution at 630 nm.

-

Quantification: The decrease in absorbance is proportional to the amount of siderophore produced, as the siderophore removes iron from the CAS-iron complex, causing a color change from blue to orange/yellow. A standard curve can be generated using a known siderophore like deferoxamine mesylate.

Caption: Chrome Azurol S (CAS) Assay Workflow.

Ferric this compound Uptake Assay (using ⁵⁵Fe)

This protocol details a method to quantify the uptake of iron mediated by this compound.

Materials:

-

Iron-starved bacterial cells

-

⁵⁵FeCl₃

-

Purified this compound

-

Scintillation vials and cocktail

-

Filtration apparatus with 0.45 µm filters

Methodology:

-

Preparation of ⁵⁵Fe-Parabactin: Prepare the ferric this compound complex by incubating ⁵⁵FeCl₃ with an excess of purified this compound.

-

Cell Preparation: Grow bacteria in iron-deficient medium to induce the expression of the this compound uptake system. Harvest and wash the cells, then resuspend them to a known cell density.

-

Uptake Experiment: Initiate the uptake by adding a known concentration of ⁵⁵Fe-parabactin to the cell suspension.

-

Time Points: At various time intervals, take aliquots of the cell suspension.

-

Quenching and Filtration: Immediately filter the aliquots through a 0.45 µm filter to separate the cells from the medium. Wash the filters with a suitable buffer to remove non-specifically bound ⁵⁵Fe-parabactin.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of cell-associated radioactivity over time represents the rate of iron uptake. Kinetic parameters (K_m and V_max) can be determined by performing the assay with varying concentrations of ⁵⁵Fe-parabactin.

Caption: ⁵⁵Fe-Parabactin Uptake Assay Workflow.

Implications for Drug Development

The high-affinity and specific nature of the this compound-mediated iron acquisition system makes it an attractive target for the development of novel antimicrobial agents. Strategies could include:

-

"Trojan Horse" Antibiotics: Conjugating antibiotics to this compound or its analogs could facilitate their targeted delivery into bacterial cells, bypassing traditional resistance mechanisms.

-

Inhibitors of Biosynthesis: Developing molecules that inhibit the enzymes involved in this compound biosynthesis would starve the bacteria of iron, thereby inhibiting their growth.

-

Receptor Blockers: Designing molecules that bind to the outer membrane receptor for ferric this compound but are not transported would block iron uptake and have a bacteriostatic or bactericidal effect.

A thorough understanding of the structure, function, and regulation of the this compound system is paramount to the successful design and implementation of these therapeutic strategies. This guide provides a foundational knowledge base for researchers and drug development professionals to build upon in their efforts to combat microbial infections.

References

- 1. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of iron acquisition from ferric siderophores by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and stereospecificity of the this compound-mediated iron-transport system in Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of iron acquisition from ferric siderophores by Paracoccus denitrificans (Journal Article) | OSTI.GOV [osti.gov]

- 5. journals.asm.org [journals.asm.org]

The Genetic Architecture of Parabactin Siderophore Production in Paracoccus denitrificans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Paracoccus denitrificans, a metabolically versatile Alphaproteobacterium, has long been a subject of scientific inquiry due to its complex respiratory systems and its role in denitrification.[1] Under conditions of iron limitation, a critical survival challenge for most microorganisms, P. denitrificans employs a sophisticated iron acquisition system centered on the production and secretion of a high-affinity catecholate siderophore, L-parabactin.[2] This molecule scavenges ferric iron (Fe³⁺) from the environment, facilitating its transport into the cell. Understanding the genetic underpinnings of Parabactin production is crucial for elucidating the broader mechanisms of microbial iron homeostasis and presents opportunities for the development of novel antimicrobial agents that target these essential pathways. This technical guide provides a comprehensive overview of the genetic basis of this compound production in P. denitrificans, detailing the biosynthetic gene cluster, its intricate regulatory networks, quantitative data on its production, and detailed experimental protocols for its study.

II. Genetic Locus of this compound Biosynthesis

The biosynthesis of catecholate siderophores like this compound is typically orchestrated by a cluster of genes encoding non-ribosomal peptide synthetases (NRPSs) and associated enzymes responsible for precursor synthesis and modification. While a specific gene cluster for this compound has not been experimentally delineated in the literature for Paracoccus denitrificans, bioinformatic analysis of the P. denitrificans PD1222 genome, available through databases such as KEGG and NCBI, allows for the identification of a putative biosynthetic gene cluster.[3][4] This analysis, using tools like antiSMASH, reveals the presence of NRPS gene clusters that are strong candidates for directing this compound synthesis.[5][6][7]

Based on the known structure of this compound and the conserved nature of siderophore biosynthesis pathways, the putative this compound gene cluster in P. denitrificans PD1222 is predicted to contain homologs of the enterobactin synthesis genes from Escherichia coli (entA, entB, entC, entE, entF). These genes are responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor and its subsequent assembly into the final siderophore structure.

Table 1: Putative Genes in the this compound Biosynthesis Cluster of Paracoccus denitrificans PD1222

| Putative Gene | Homolog in E. coli | Proposed Function in this compound Biosynthesis |

| pabA | entC | Isochorismate synthase: Converts chorismate to isochorismate. |

| pabB | entB | Isochorismatase: Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. |

| pabC | entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase: Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHBA). |

| pabD | entE | 2,3-dihydroxybenzoate-AMP ligase: Activates DHBA for subsequent condensation. |

| pabE | entF | Non-ribosomal peptide synthetase (NRPS): Assembles the this compound molecule from DHBA and other precursors (e.g., L-threonine, spermidine). |

| pabF | - | Putative transporter: Involved in the secretion of this compound. |

III. Regulation of this compound Production

The expression of the this compound biosynthesis genes is tightly controlled by a multi-layered regulatory network that responds to intracellular iron concentrations. This ensures that the energetically expensive process of siderophore production is only activated when necessary.

A. The Ferric Uptake Regulator (Fur)

At the heart of this regulation is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including those for this compound biosynthesis. This binding physically obstructs the transcriptional machinery, leading to the repression of gene expression. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, causing a conformational change in the protein that prevents it from binding to DNA. This de-repression allows for the transcription of the this compound biosynthesis genes.

B. The NtrYX Two-Component System

Recent research has implicated the NtrYX two-component system as a key player in maintaining cellular iron homeostasis in P. denitrificans. This system, which responds to iron starvation, has been shown to control the expression of several iron-responsive regulators, including fur, rirA, and iscR. This suggests a hierarchical regulatory cascade where NtrYX acts as a global regulator that fine-tunes the expression of more specific regulators like Fur in response to iron availability.

C. Quorum Sensing and the PdeR Regulator

Interestingly, the production of this compound is also linked to cell-cell communication through the quorum-sensing regulator PdeR. Overexpression of pdeR has been demonstrated to upregulate the expression of genes involved in siderophore biosynthesis, including a non-ribosomal peptide synthetase. This indicates that P. denitrificans can integrate population density signals with iron availability to modulate siderophore production, a strategy that likely enhances the efficiency of iron scavenging in a community context.

// Nodes Iron_High [label="High Intracellular Iron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iron_Low [label="Low Intracellular Iron", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fur [label="Fur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NtrYX [label="NtrYX System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdeR [label="PdeR (Quorum Sensing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parabactin_Genes [label="this compound Biosynthesis Genes\n(pabA, pabB, pabC, pabD, pabE, pabF)", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound Production", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Iron_High -> Fur [label="Activates"]; Fur -> Parabactin_Genes [label="Represses", arrowhead=tee]; Iron_Low -> NtrYX [label="Activates"]; NtrYX -> Fur [label="Regulates"]; PdeR -> Parabactin_Genes [label="Activates"]; Parabactin_Genes -> this compound;

{rank=same; Iron_High; Iron_Low;} } .dot Caption: Regulatory network of this compound production in P. denitrificans.

IV. Quantitative Analysis of this compound Production and Iron Uptake

The efficiency of the this compound-mediated iron acquisition system can be quantitatively assessed by measuring both the amount of siderophore produced and the kinetics of iron uptake.

Table 2: Quantitative Data on this compound Production and Iron Uptake

| Parameter | Condition | Value | Reference |

| This compound Production | |||

| Catechol Siderophore Concentration | Overexpression of pdeR (48h) | Increased relative to wild-type | |

| Ferric-Parabactin Uptake Kinetics | |||

| High-Affinity System (K_m) | Iron-starved cells | 0.24 ± 0.06 µM | |

| High-Affinity System (V_max) | Iron-starved cells | 108 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹ | |

| Low-Affinity System (K_m) | Iron-starved cells | 3.9 ± 1.2 µM | |

| Low-Affinity System (V_max) | Iron-starved cells | 494 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹ |

V. Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the genetic basis of this compound production.

A. Identification of the this compound Biosynthesis Gene Cluster

// Nodes Start [label="P. denitrificans PD1222 Genome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; antiSMASH [label="antiSMASH Analysis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; BLAST [label="BLASTp against\nEnterobactin Genes", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Candidate_Cluster [label="Identify Putative\nthis compound Cluster", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Knockout [label="Gene Knockout\n(e.g., pabE)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAS_Assay [label="CAS Assay for\nSiderophore Production", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Complementation [label="Genetic Complementation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirmation [label="Confirmation of\nGene Function", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> antiSMASH; Start -> BLAST; antiSMASH -> Candidate_Cluster; BLAST -> Candidate_Cluster; Candidate_Cluster -> Gene_Knockout; Gene_Knockout -> CAS_Assay; CAS_Assay -> Complementation; Complementation -> Confirmation; } .dot Caption: Workflow for identifying the this compound biosynthesis gene cluster.

-

Bioinformatic Analysis:

-

Obtain the complete genome sequence of Paracoccus denitrificans PD1222 from the NCBI or JGI genome portal.[4][8]

-

Submit the genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify biosynthetic gene clusters, specifically looking for NRPS clusters.[5][6][7]

-

Perform BLASTp analysis of the predicted proteins within the candidate NRPS cluster against the known enterobactin biosynthesis proteins (entA, B, C, E, F) from E. coli to identify homologs.

-

-

Genetic Manipulation:

-

Gene Knockout: To confirm the function of a candidate gene (e.g., the NRPS gene pabE), create a knockout mutant using a homologous recombination-based strategy.

-

Design primers to amplify the upstream and downstream flanking regions of the target gene.

-

Clone these fragments into a suicide vector containing a selectable marker (e.g., a kanamycin resistance cassette).

-

Introduce the construct into P. denitrificans PD1222 via conjugation from an E. coli donor strain.

-

Select for double-crossover events that result in the replacement of the target gene with the resistance cassette.

-

Confirm the gene knockout by PCR and sequencing.

-

-

Genetic Complementation: To verify that the observed phenotype is due to the gene knockout, complement the mutant strain.

-

Clone the wild-type copy of the target gene with its native promoter into a broad-host-range expression vector.

-

Introduce the complementation plasmid into the mutant strain.

-

Assess the restoration of this compound production.

-

-

B. Quantification of this compound Production

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.

-

Preparation of CAS Assay Solution:

-

Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

-

Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

-

Solution 3: Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

-

Mix 9 ml of Solution 1 with 1 ml of Solution 3. While stirring vigorously, slowly add this mixture to Solution 2. Autoclave the final solution.

-

-

Quantification Assay:

-

Grow P. denitrificans cultures in an iron-limited minimal medium.

-

Centrifuge the cultures to pellet the cells and collect the supernatant.

-

In a 96-well microplate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

-

C. Analysis of Gene Expression

Promoter activity assays using reporter genes can be employed to study the regulation of the this compound biosynthesis genes.

-

Construction of Reporter Fusions:

-

Amplify the promoter region of a target gene (e.g., pabA) by PCR.

-

Clone the promoter fragment upstream of a reporter gene (e.g., lacZ or gusA) in a suitable expression vector.

-

Introduce the reporter construct into P. denitrificans.

-

-

Promoter Activity Assay:

-

Grow the reporter strain under different conditions (e.g., varying iron concentrations, in wild-type vs. fur or ntrY mutant backgrounds).

-

Harvest the cells at different growth phases.

-

Perform a quantitative assay for the reporter enzyme activity (e.g., β-galactosidase or β-glucuronidase assay).

-

Normalize the reporter activity to the cell density (OD₆₀₀).

-

VI. Conclusion

The production of the siderophore this compound is a critical component of the iron acquisition machinery in Paracoccus denitrificans. Its biosynthesis is governed by a putative NRPS-containing gene cluster, and its expression is meticulously regulated by a network of transcription factors that respond to iron availability and cell density. The methodologies outlined in this guide provide a robust framework for the detailed genetic and functional characterization of this important pathway. A deeper understanding of the genetic basis of this compound production will not only enhance our knowledge of microbial physiology but may also pave the way for the development of novel therapeutic strategies targeting bacterial iron metabolism.

VII. References

[3] KEGG GENOME: Paracoccus denitrificans. (n.d.). Retrieved from --INVALID-LINK-- [9] BacDive | Paracoccus denitrificans DSM 104981, PD 1222. (n.d.). Retrieved from --INVALID-LINK-- [8] Home - Paracoccus denitrificans 1222 - JGI Genome Portal. (n.d.). Retrieved from --INVALID-LINK-- Zhang, Y., Gao, J., Wang, L., Liu, S., Bai, Z., Zhuang, X., & Zhuang, G. (2018). Overexpression of pdeR promotes biofilm formation of Paracoccus denitrificans by promoting ATP production and iron acquisition. Frontiers in Microbiology, 9, 1137. [10] Bordel, S., Martín-González, D., Börner, T., Muñoz, R., Santos-Beneit, F., & Hallam, S. J. (2024). Genome-scale metabolic model of the versatile bacterium Paracoccus denitrificans Pd1222. mSystems, 9(2), e01077-23. [4] NCBI - Paracoccus denitrificans PD1222. (n.d.). Retrieved from --INVALID-LINK-- [11] Olaya-Abril, A., Hidalgo-Carrillo, J., Luque-Almagro, V. M., Fuentes-Almagro, C., Urbano, F. J., Moreno-Vivián, C., ... & Roldán, M. D. (2018). Exploring the Denitrification Proteome of Paracoccus denitrificans PD1222. Frontiers in microbiology, 9, 1137. [12] Si, Y. Y., Xu, K. H., Yu, X. Y., Wang, M. F., & Chen, X. H. (2019). Complete genome sequence of Paracoccus denitrificans ATCC 19367 and its denitrification characteristics. Canadian journal of microbiology, 65(7), 486-495. Chen, C. Y., Lin, T. F., & Whang, L. M. (2022). Genome Sequence and Description of Paracoccus denitrificans Strain R-1, Isolated from Activated Sludge. Microbiology resource announcements, 11(3), e00057-22. [2] Bergeron, R. J., & Weimar, W. R. (1990). Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans. Journal of bacteriology, 172(5), 2654–2661. [13] Feng, Y., Kumar, R., Ravcheev, D. A., & Zhang, H. (2015). Paracoccus denitrificans possesses two BioR homologs having a role in regulation of biotin metabolism. BMC microbiology, 15, 133. [5] Blin, K., Shaw, S., Vader, L., Szenei, J., Reitz, Z. L., Augustijn, H. E., ... & Weber, T. (2025). antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation. Nucleic acids research, gkad344. [14] Olaya-Abril, A., Hidalgo-Carrillo, J., Luque-Almagro, V. M., Fuentes-Almagro, C., Urbano, F. J., Moreno-Vivián, C., ... & Roldán, M. D. (2018). Exploring the Denitrification Proteome of Paracoccus denitrificans PD1222. Frontiers in microbiology, 9, 1137. [15] Baker, S. C., Ferguson, S. J., & van Spanning, R. J. (1998). Molecular genetics of the genus Paracoccus: metabolically versatile bacteria with bioenergetic flexibility. Microbiology and molecular biology reviews, 62(4), 1046-1078. [6] Blin, K., Shaw, S., Steinke, K., Villebro, R., Ziemert, N., Lee, S. Y., ... & Weber, T. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic acids research, 47(W1), W81-W87. [7] Weber, T., Blin, K., Duddela, S., Krug, D., Kim, H. U., Bruccoleri, R., ... & Medema, M. H. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. Nucleic acids research, 43(W1), W237-W243. Bordel, S., Martín-González, D., Börner, T., Muñoz, R., & Santos-Beneit, F. (2024). Genome-scale metabolic model of the versatile bacterium Paracoccus denitrificans Pd1222. mSystems, 9(2), e01077-23. [1] Aune, T., & Aachmann, F. L. (2017). Environmental and Genetic Determinants of Biofilm Formation in Paracoccus denitrificans. mSphere, 2(5), e00334-17.

References

- 1. Environmental and Genetic Determinants of Biofilm Formation in Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG GENOME: Paracoccus denitrificans [kegg.jp]

- 4. Taxonomy browser Taxonomy Browser (Paracoccus denitrificans PD1222) [ncbi.nlm.nih.gov]

- 5. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 9. Paracoccus denitrificans | DSM 104981, PD 1222 | BacDiveID:139766 [bacdive.dsmz.de]

- 10. Genome-scale metabolic model of the versatile bacterium Paracoccus denitrificans Pd1222 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Paracoccus denitrificans possesses two BioR homologs having a role in regulation of biotin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Exploring the Denitrification Proteome of Paracoccus denitrificans PD1222 [frontiersin.org]

- 15. Molecular Genetics of the Genus Paracoccus: Metabolically Versatile Bacteria with Bioenergetic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of the Parabactin Iron Transport System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an element crucial for numerous cellular processes, is often a limiting nutrient for microorganisms due to its low solubility under physiological conditions. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores—small, high-affinity iron-chelating molecules. Parabactin, a catecholate siderophore produced by Paracoccus denitrificans, is a prime example of such a system. A critical and fascinating aspect of the this compound-mediated iron transport system is its high degree of stereospecificity. This technical guide provides an in-depth analysis of this stereoselectivity, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate transport pathway. Understanding this specificity is paramount for researchers in microbiology and for professionals in drug development, as it offers a potential "Trojan horse" strategy for delivering antimicrobial agents by exploiting this highly selective uptake mechanism.

Introduction to the this compound Iron Transport System

Paracoccus denitrificans, a Gram-negative bacterium, secretes the siderophore L-parabactin under iron-limiting conditions to sequester ferric iron (Fe³⁺) from the environment.[1] The resulting ferric L-parabactin complex is then recognized and actively transported into the cell. This transport process is not merely a passive diffusion but a highly regulated and specific mechanism that distinguishes between stereoisomers of the this compound molecule.[2]

The this compound iron transport system demonstrates a clear preference for the naturally occurring L-enantiomer of this compound over its synthetic D-enantiomer.[2][3] This stereospecificity is a key feature that ensures the efficient uptake of the endogenously produced siderophore while excluding structurally similar but non-functional molecules. The molecular basis for this selectivity lies in the specific recognition of the ferric L-parabactin complex by a dedicated outer membrane receptor.[1][4]

Quantitative Analysis of Stereospecific Iron Uptake

The stereoselectivity of the this compound iron transport system has been quantified through kinetic studies of iron uptake. These studies typically involve measuring the initial rates of ⁵⁵Fe uptake from radiolabeled ferric this compound complexes. The data reveals significant differences in the transport kinetics between the L- and D-enantiomers.

The uptake of ferric L-parabactin by P. denitrificans exhibits biphasic kinetics, which suggests the presence of both a high-affinity and a low-affinity transport system.[3] In contrast, the uptake of the unnatural D-enantiomer follows simple Michaelis-Menten kinetics and demonstrates a significantly lower affinity.[3] This strongly indicates that the high-affinity system is highly stereospecific.

| Siderophore Complex | Kinetic Model | K_m_ (μM) | V_max_ (pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹) |

| Ferric L-Parabactin | |||

| High-Affinity System | Biphasic | 0.24 ± 0.06 | 108 |

| Low-Affinity System | Biphasic | 3.9 ± 1.2 | 494 |

| Ferric D-Parabactin | Michaelis-Menten | 3.1 ± 0.9 | 125 |

| Table 1: Kinetic parameters for the uptake of ferric L-parabactin and ferric D-parabactin by Paracoccus denitrificans. Data sourced from Bergeron & Weimar (1990).[3] |

The Ferric L-Parabactin Receptor

The initial and most critical step in the stereospecific recognition of ferric this compound occurs at the outer membrane. A high-affinity receptor protein, specifically induced under low-iron conditions, is responsible for binding the ferric L-parabactin complex.[1][4]

Studies have identified a low-iron-induced outer membrane protein with a molecular weight of approximately 80 kDa as a likely component of the ferric L-parabactin receptor.[1][4] This receptor demonstrates a strong binding preference for the L-isomer of the ferric this compound complex, thereby initiating the selective transport cascade.

Visualization of the this compound Iron Transport Pathway

The transport of the ferric L-parabactin complex across the bacterial cell envelope is a multi-step process that relies on the coordinated action of several proteins. The general mechanism for siderophore-mediated iron uptake in Gram-negative bacteria provides a framework for understanding this pathway.

Logical Flow of Ferric L-Parabactin Uptake

The following diagram illustrates the key stages of the ferric L-parabactin transport system, from chelation in the extracellular space to the release of iron in the cytoplasm.

References

- 1. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism and stereospecificity of the this compound-mediated iron-transport system in Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of iron acquisition from ferric siderophores by Paracoccus denitrificans (Journal Article) | OSTI.GOV [osti.gov]

- 4. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

Parabactin: A Technical Guide to its Physicochemical Properties and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin is a catecholamide siderophore produced by the bacterium Paracoccus denitrificans.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Due to the essential role of iron in numerous biological processes and its limited bioavailability, the study of siderophores like this compound and their corresponding transport systems is of significant interest in microbiology, medicine, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation and synthesis, and its mechanism of action as a key player in iron acquisition.

Physicochemical Properties of this compound

Quantitative data on the physical and chemical properties of this compound are not extensively available in publicly accessible literature. The following tables summarize the known information and provide comparative data for the well-characterized catecholate siderophore, Enterobactin, for context.

Physical Properties

| Property | This compound | Enterobactin (for comparison) |

| Appearance | Data not available | White to off-white crystalline powder |

| Melting Point | Data not available | ~205-208 °C (decomposes) |

| Solubility | Data not available. As a polar molecule, it is likely soluble in water and polar organic solvents like DMSO and methanol. | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in acetone. Insoluble in nonpolar solvents like hexane and chloroform. |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₄O₉ | --INVALID-LINK--[1] |

| Molecular Weight | 620.6 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | --INVALID-LINK--[1] |

| InChI | InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1 | --INVALID-LINK--[1] |

| InChIKey | FRCJDPPXHQGEKS-BCHFMIIMSA-N | --INVALID-LINK--[1] |

| Canonical SMILES | C[C@@H]1--INVALID-LINK--C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | --INVALID-LINK--[1] |

Spectroscopic Data

Note: For researchers requiring definitive spectroscopic data, it is recommended to perform these analyses on a purified sample of this compound.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of this compound are not explicitly published. The following are generalized methodologies based on common procedures for catecholate siderophores.

Isolation and Purification of this compound from Paracoccus denitrificans**

This protocol is a generalized procedure for the isolation of siderophores from bacterial cultures.

-

Culture Conditions: Grow Paracoccus denitrificans in an iron-deficient medium to induce siderophore production. A common approach is to use a minimal medium with a low concentration of iron, supplemented with a carbon source and essential nutrients.

-

Harvesting: After a suitable incubation period (typically until late exponential or early stationary phase), centrifuge the culture to separate the bacterial cells from the supernatant, which contains the secreted this compound.

-

Extraction: Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid such as HCl. Extract the protonated siderophore into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.

-

Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

The crude extract can be further purified using chromatographic techniques. A common method is column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Further purification can be achieved by high-performance liquid chromatography (HPLC), typically using a reverse-phase column.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

General Strategy for the Synthesis of this compound

-

Synthesis of the Oxazoline Ring: The central 2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid moiety can be synthesized from L-threonine and 2-hydroxybenzonitrile or a related derivative.

-

Synthesis of the Catecholamide Arms: The 2,3-dihydroxybenzoyl groups are typically protected before being coupled to the spermidine backbone.

-

Assembly of the Molecule: The protected catecholamide arms are coupled to the spermidine backbone. The resulting intermediate is then coupled to the pre-formed oxazoline ring.

-

Deprotection: The final step involves the removal of all protecting groups to yield this compound.

Mechanism of Action: Iron Transport and Signaling

This compound functions as a siderophore to facilitate the uptake of ferric iron (Fe³⁺) in Paracoccus denitrificans. The mechanism involves a receptor-mediated transport system.

Under iron-limiting conditions, P. denitrificans synthesizes and secretes this compound into the extracellular environment. This compound chelates available ferric iron, forming a stable ferric-parabactin complex. This complex is then recognized by a specific high-affinity receptor on the outer membrane of the bacterium.[4] The binding of the ferric-parabactin complex to its receptor is a critical step for iron uptake.

While the complete downstream signaling cascade for this compound in P. denitrificans has not been fully elucidated, it is expected to follow a pattern similar to other TonB-dependent siderophore transport systems in Gram-negative bacteria. In these systems, the outer membrane receptor interacts with the TonB-ExbB-ExbD complex in the inner membrane. This interaction energizes the transport of the ferric-siderophore complex across the outer membrane into the periplasm. Once in the periplasm, the iron is released from the siderophore, often through a reduction of Fe³⁺ to Fe²⁺, and then transported into the cytoplasm by inner membrane transporters. The iron-free siderophore may then be recycled.

The expression of the genes involved in this compound synthesis and transport is tightly regulated by the intracellular iron concentration. When iron levels are low, regulatory proteins activate the transcription of these genes.

Conclusion

This compound is a crucial molecule for the survival of Paracoccus denitrificans in iron-limited environments. While its basic structure and function as a siderophore are established, a significant amount of detailed quantitative data regarding its physicochemical properties and a complete elucidation of its signaling pathway remain to be fully characterized in the public domain. This guide has compiled the available information and provided generalized protocols and a proposed mechanism of action to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further investigation into this compound holds the potential to uncover novel aspects of bacterial iron metabolism and may inform the development of new antimicrobial strategies that target these essential pathways.

References

- 1. This compound | C32H36N4O9 | CID 126461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound analogues and formation of transition metal complexes of this compound and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of this compound, a spermidine siderophore - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

Parabactin: A Technical Guide to a Catecholamide Siderophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the microbial world, the acquisition of iron, an essential yet scarce nutrient, is a critical factor for survival and virulence. Microorganisms have evolved sophisticated strategies to scavenge iron from their environment, primarily through the secretion of high-affinity iron chelators known as siderophores. Parabactin, a catecholamide siderophore produced by the bacterium Paracoccus denitrificans, represents a fascinating example of these natural iron acquisition systems. Its unique chemical structure and biological function make it a subject of significant interest for researchers in microbiology, biochemistry, and drug development. This technical guide provides an in-depth overview of this compound, focusing on its structure, biosynthesis, mechanism of iron transport, and the experimental methodologies used for its study.

Physicochemical Properties and Structure of this compound

This compound is a complex molecule characterized by a backbone derived from two molecules of 2,3-dihydroxybenzoic acid and spermidine, linked to a central oxazoline ring derived from L-threonine. This structure places it in the catecholamide class of siderophores, which are known for their high affinity for ferric iron (Fe³⁺).

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₄O₉ | |

| Molecular Weight | 620.65 g/mol | |

| IUPAC Name | (4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

| CAS Number | 74149-70-5 | |

| Fe(III) Complex Stability Constant (log K) | Not explicitly reported, but expected to be high, similar to other catecholate siderophores (e.g., enterobactin, log K ≈ 49).[1][2] |

Biosynthesis of this compound

The genetic basis for this compound biosynthesis in Paracoccus denitrificans PD1222 has been putatively identified in a biosynthetic gene cluster (BGC).[3] This cluster contains genes encoding enzymes essential for the synthesis of the 2,3-dihydroxybenzoic acid precursor and for the non-ribosomal peptide synthetase (NRPS) machinery that assembles the final molecule.

Putative this compound Biosynthetic Gene Cluster in Paracoccus denitrificans PD1222:

| Gene Locus | Putative Function |

| Pden_2382 | Isochorismate synthase |

| Pden_2383 | Isochorismatase |

| Pden_2384 | Short-chain dehydrogenase/reductase SDR |

| Pden_2386 | 2,3-dihydroxybenzoate-AMP ligase |

| Pden_2387 | Condensation domain protein |

Source: MIBiG BGC0002493[3]

The proposed biosynthetic pathway, based on homologous systems, involves the conversion of chorismate to 2,3-dihydroxybenzoate, which is then activated by an AMP ligase and subsequently assembled with spermidine and L-threonine by NRPS enzymes.

Iron Acquisition via this compound

The primary function of this compound is to chelate extracellular Fe(III) and transport it into the bacterial cell. This process is crucial for the survival of P. denitrificans in iron-limited environments.

Mechanism of Iron Uptake

The ferric-parabactin complex is recognized and bound by a specific high-affinity receptor protein located in the outer membrane of P. denitrificans.[4] The transport of the complex across the outer membrane is an energy-dependent process. Once inside the periplasm, the complex is likely transported across the inner membrane by an ABC transporter system. Inside the cytoplasm, iron is released from the siderophore, often through reduction of Fe(III) to Fe(II), a process catalyzed by ferric reductases.[5] The iron-free siderophore can then be recycled or degraded.

Regulation of this compound Synthesis and Uptake

The production of this compound and its transport machinery is tightly regulated by the intracellular iron concentration. In P. denitrificans, this regulation is likely mediated by iron-responsive transcriptional regulators such as the Ferric Uptake Regulator (Fur) and the two-component system NtrYX.[6] Under iron-replete conditions, these regulators repress the expression of genes involved in siderophore biosynthesis and transport. Conversely, under iron-limiting conditions, this repression is lifted, leading to the production of this compound and its cognate transport proteins.

Experimental Protocols

Detection of this compound Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the CAS dye.

Protocol:

-

Prepare CAS agar plates: A detailed protocol for preparing CAS agar can be found in the literature.[4] This involves preparing a blue-colored complex of CAS, Fe(III), and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is then mixed with a suitable growth medium.

-

Inoculate with P. denitrificans: Streak or spot a culture of P. denitrificans onto the CAS agar plates.

-

Incubate: Incubate the plates under conditions that promote siderophore production (i.e., iron-limited media).

-

Observe for a color change: The production of this compound will be indicated by the formation of a halo around the bacterial growth, where the color of the medium changes from blue to orange/yellow as the this compound removes iron from the CAS complex.

Purification of this compound

This compound can be purified from the culture supernatant of P. denitrificans grown in iron-deficient media.

Protocol:

-

Culture and Harvest: Grow P. denitrificans in a large volume of iron-depleted medium. Centrifuge the culture to remove bacterial cells.

-

Adsorption Chromatography: Pass the cell-free supernatant through a column containing a hydrophobic resin (e.g., Amberlite XAD-4) to adsorb the this compound.

-

Elution: Elute the bound this compound from the resin using an organic solvent such as methanol or acetonitrile.

-

Further Purification (HPLC): Concentrate the eluate and subject it to further purification using reversed-phase high-performance liquid chromatography (HPLC).[7][8] A C18 column with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid is commonly used.

-

Characterization: Confirm the purity and identity of the purified this compound using techniques such as mass spectrometry and NMR spectroscopy.

Ferric-Parabactin Receptor Binding Assay

This assay is used to characterize the binding of the ferric-parabactin complex to its outer membrane receptor.

Protocol:

-

Outer Membrane Protein Extraction: Isolate the outer membrane fraction from P. denitrificans grown under iron-limiting conditions.[9]

-

Receptor Solubilization and Purification: Solubilize the outer membrane proteins with a suitable detergent (e.g., Triton X-100) and purify the ferric-parabactin receptor using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[4]

-

Radiolabeling: Prepare radiolabeled ferric-parabactin by complexing this compound with ⁵⁵Fe.

-

Binding Assay: Incubate the purified receptor (or outer membrane vesicles) with varying concentrations of ⁵⁵Fe-parabactin. Separate the receptor-bound complex from the unbound ligand (e.g., by filtration or centrifugation).

-

Quantification: Quantify the amount of bound radioactivity to determine binding affinity (Kd) and the number of binding sites (Bmax).

Conclusion and Future Directions